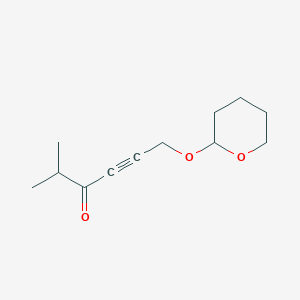
Methyl 2-ethoxy-3-(4-aminophenyl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethoxy-3-(4-aminophenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an ethoxy group, and an aminophenyl group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-3-(4-aminophenyl)propionate can be achieved through several synthetic routes. One common method involves the esterification of 2-ethoxy-3-(4-aminophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-aminophenyl is coupled with an ethoxy-substituted propanoate ester in the presence of a palladium catalyst and a base . This method provides a high yield of the desired ester under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethoxy-3-(4-aminophenyl)propionate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium alkoxides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkoxy-substituted esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethoxy-3-(4-aminophenyl)propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-ethoxy-3-(4-aminophenyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-aminophenyl)propanoate
- Methyl 3-(4-aminophenoxy)propanoate
- Ethyl 3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl 2-ethoxy-3-(4-aminophenyl)propionate is unique due to the presence of both an ethoxy group and an aminophenyl group, which confer distinct chemical and biological properties. The ethoxy group enhances its solubility in organic solvents, while the aminophenyl group provides sites for further functionalization and interaction with biological targets .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methyl 3-(4-aminophenyl)-2-ethoxypropanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11H,3,8,13H2,1-2H3 |
InChI-Schlüssel |
LRYMWBCMNVMSMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC1=CC=C(C=C1)N)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-Amino-6-[(2,6-dichlorophenyl)methyl]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8302803.png)









![Methyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B8302862.png)


